4-Phenyl-phthalazine-1-thiol
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Overview
Description
“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .
Synthesis Analysis
The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .
Scientific Research Applications
Biological Activity and Potential Therapeutic Uses
- 4-Phenyl-phthalazine derivatives have been investigated for various biological activities. A study identified compounds with notable effects on the duration of thiopental-sodium narcosis in rats, indicating potential applications in anesthetic agents (Aksyonova-Seliuk et al., 2016).
- Some phthalazine derivatives have shown antimicrobial activity, highlighting their potential as antimicrobial agents (El-Hashash et al., 2012).
- Research on 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones revealed their potent inhibitory effects on PARP-1, an enzyme involved in DNA repair, suggesting applications in cancer treatment (Wang et al., 2014).
Chemical Synthesis and Material Applications
- Studies on the synthesis of phthalazine derivatives have been focused on developing compounds with high inhibitory activity toward specific enzymes, such as cAMP-specific phosphodiesterase (PDE4) (Van der Mey et al., 2001).
- Phthalazine derivatives have been used in the synthesis of novel NIR-emitting homoleptic facial Ir(III) complexes, indicating potential applications in organic light-emitting diodes (OLEDs) (Xue et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-2H-phthalazine-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRPTIUWPVUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350560 |
Source
|
Record name | 4-Phenyl-phthalazine-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-phthalazine-1-thiol | |
CAS RN |
35392-60-0 |
Source
|
Record name | 4-Phenyl-phthalazine-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.